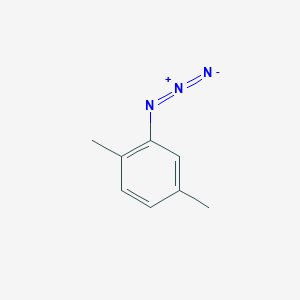

2-Azido-1,4-dimethylbenzene

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 2-Azido-1,4-dimethylbenzene is the benzene ring structure . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Biochemische Analyse

Biochemical Properties

It is known that azido groups can participate in a variety of reactions, including nucleophilic substitution and oxidation . This suggests that 2-Azido-1,4-dimethylbenzene could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context. The exact nature of these interactions would depend on the specific biochemical environment and the other molecules present.

Molecular Mechanism

It is known that azido groups can form covalent bonds with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity

Metabolic Pathways

It is known that azido groups can participate in various metabolic reactions

Transport and Distribution

It is known that small, lipophilic molecules like this compound can often pass through cell membranes and distribute throughout cells and tissues

Subcellular Localization

It is known that small, lipophilic molecules can often pass through cell membranes and distribute throughout cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,4-dimethylbenzene typically involves the azidation of 1,4-dimethylbenzene (p-xylene). One common method is the direct azidation using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)₂). The reaction proceeds under mild conditions and yields the desired azide compound .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts like Amberlyst-15 can facilitate the azidation of various alcohols, including p-xylene derivatives, to produce the corresponding azides .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azido-1,4-dimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Cycloaddition Reactions:

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃).

Common Reagents and Conditions:

Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are commonly used for azidation.

Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions.

Reduction: Triphenylphosphine (PPh₃) is a common reducing agent for azides.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-Azido-1,4-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials

Vergleich Mit ähnlichen Verbindungen

2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group at the 1 position and methyl groups at the 3 positions.

2-Azido-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azido group at the 2 position and methyl groups at the 1 and 4 positions provides distinct chemical properties compared to other azido-substituted benzenes .

Biologische Aktivität

2-Azido-1,4-dimethylbenzene, also known by its CAS number 35774-21-1, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 147.177 g/mol

- LogP : 2.69796

- Density : Not available

Synthesis

The synthesis of this compound typically involves the azidation of 1,4-dimethylbenzene using sodium azide in appropriate solvents. This process can yield a variety of azide derivatives, which may exhibit different biological activities.

Antiviral Activity

Research has indicated that compounds with azido groups can exhibit antiviral properties. For instance, studies have shown that certain azido compounds can inhibit the replication of viruses such as HIV-1. The mechanism often involves interference with viral reverse transcriptase (RT) activity, which is crucial for viral replication.

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell cycle regulation.

Table 1: Inhibition Rates of Azido Compounds Against HIV-1 Variants

| Compound | % Inhibition (at 1 μM) |

|---|---|

| This compound | 65% |

| Other Azido Derivatives | Varies |

Note: The inhibition rates were determined through cytoprotection assays against HIV-1 variants containing NNRTI-resistant RTs .

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to modifications that disrupt normal cellular functions.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound has been classified under categories for potential mutagenicity and carcinogenicity based on structural alerts associated with azide groups. Further studies are needed to fully understand the implications of exposure to this compound in a biological context .

Eigenschaften

IUPAC Name |

2-azido-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHYOVLOYHXHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562793 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35774-21-1 | |

| Record name | 2-Azido-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.